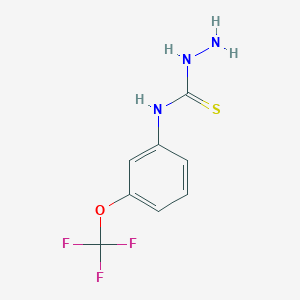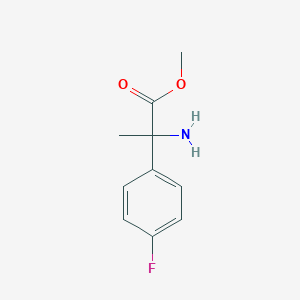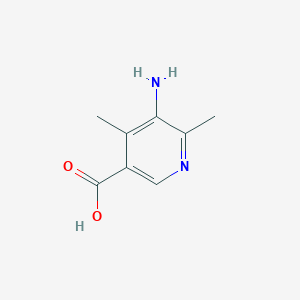
4-(4-Chlorophenyloxycarbonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Clorofeniloxiacarbonil)morfolina: es un compuesto químico con la siguiente fórmula estructural:
C11H12ClNO3
Consta de un anillo de morfolina (una amina cíclica de seis miembros) unida a un grupo fenilo a través de un enlace oxiacarbonilo (éster). El sustituyente clorofenilo confiere propiedades específicas al compuesto.
Métodos De Preparación
Rutas Sintéticas:
- Una ruta sintética implica la reacción de cloruro de 4-clorobenzoílo con morfolina en presencia de una base (como trietilamina). Esto conduce a la formación del compuesto deseado.
- Otro método utiliza la reacción de 4-clorobenzoil isocianato con morfolina para obtener el producto.
Producción Industrial:
La producción a escala industrial suele implicar el uso de las rutas sintéticas anteriores. debido a su naturaleza especializada, los métodos industriales detallados pueden no estar ampliamente disponibles.
Análisis De Reacciones Químicas
Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que puede conducir a la formación de varios productos de oxidación.
Reducción: La reducción del grupo carbonilo puede ocurrir, produciendo el alcohol correspondiente.
Sustitución: El grupo clorofenilo puede participar en reacciones de sustitución, como la sustitución aromática nucleófila.
Reactivos y condiciones comunes: Se pueden utilizar reactivos como , , y .
Productos principales: Estas reacciones pueden producir derivados con grupos funcionales modificados, como alcoholes o morfolinas sustituidas.
Aplicaciones Científicas De Investigación
Química: Los investigadores exploran su reactividad y lo utilizan como bloque de construcción para moléculas más complejas.
Biología: La estructura única del compuesto puede encontrar aplicaciones en el diseño de fármacos o como sonda para estudios biológicos.
Medicina: Se están llevando a cabo investigaciones sobre su potencial como compuesto líder farmacéutico.
Industria: Podría servir como precursor para productos químicos especiales.
Mecanismo De Acción
El mecanismo exacto por el cual este compuesto ejerce sus efectos depende de su aplicación específica. Puede interactuar con objetivos celulares, enzimas o receptores, influenciando los procesos biológicos.
Comparación Con Compuestos Similares
Si bien 4-(4-Clorofeniloxiacarbonil)morfolina es relativamente única debido a su combinación específica de grupos funcionales, compuestos similares incluyen 4-(4-Clorobenzoil)morfolina y 4-Acroilmorfolina {_svg_1} . Estos compuestos comparten algunas características estructurales pero difieren en su reactividad y aplicaciones.
Propiedades
Fórmula molecular |
C11H12ClNO3 |
|---|---|
Peso molecular |
241.67 g/mol |
Nombre IUPAC |
(4-chlorophenyl) morpholine-4-carboxylate |
InChI |
InChI=1S/C11H12ClNO3/c12-9-1-3-10(4-2-9)16-11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 |
Clave InChI |
ZQDIQOWSBXBLGH-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)OC2=CC=C(C=C2)Cl |
Solubilidad |
>36.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(4-Bromophenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12122165.png)

![3-(Pyridin-2-yl)-2-sulfanylidene-hexahydro-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione](/img/structure/B12122177.png)
![1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12122180.png)
![8'-ethyl-4',4',6'-trimethyl-5',6'-dihydro-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B12122193.png)
![2-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B12122196.png)


![4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12122212.png)
![Methyl 6-methyl-[2,3'-bipyridine]-5-carboxylate](/img/structure/B12122213.png)
